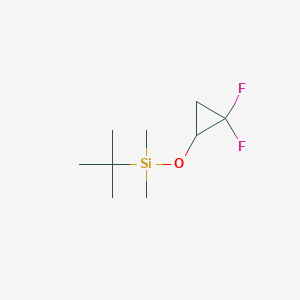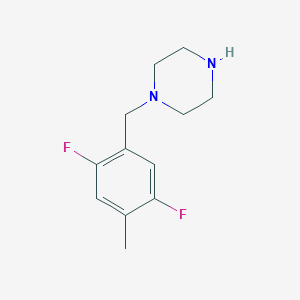
4-Chloro-alpha,2-bis(trifluoromethyl)benzylAlcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-alpha,2-bis(trifluoromethyl)benzylAlcohol is an organic compound characterized by the presence of a chloro group and two trifluoromethyl groups attached to a benzyl alcohol structure. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-alpha,2-bis(trifluoromethyl)benzylAlcohol typically involves the reaction of 4-chlorobenzotrifluoride with appropriate reagents to introduce the benzyl alcohol group. One common method includes the use of a Grignard reagent, such as phenylmagnesium bromide, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-alpha,2-bis(trifluoromethyl)benzylAlcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of 4-chloro-alpha,2-bis(trifluoromethyl)benzaldehyde or 4-chloro-alpha,2-bis(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-chloro-alpha,2-bis(trifluoromethyl)toluene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-alpha,2-bis(trifluoromethyl)benzylAlcohol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-alpha,2-bis(trifluoromethyl)benzylAlcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzotrifluoride: Similar structure but lacks the benzyl alcohol group.
4-Chloro-alpha,alpha,alpha-trifluorotoluene: Similar structure but lacks one trifluoromethyl group.
4-(Trifluoromethyl)benzyl alcohol: Similar structure but lacks the chloro group.
Uniqueness
4-Chloro-alpha,2-bis(trifluoromethyl)benzylAlcohol is unique due to the combination of its chloro and two trifluoromethyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H5ClF6O |
|---|---|
Peso molecular |
278.58 g/mol |
Nombre IUPAC |
1-[4-chloro-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H5ClF6O/c10-4-1-2-5(7(17)9(14,15)16)6(3-4)8(11,12)13/h1-3,7,17H |
Clave InChI |
JQHQCMZQOOUQHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(F)(F)F)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


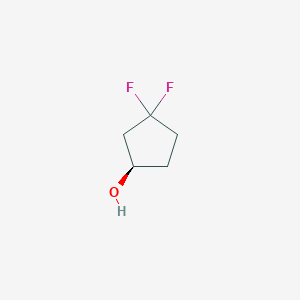
![(3aS,4S,6R,6aR)-2,2,4-trimethyl-4-vinyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol](/img/structure/B11715394.png)

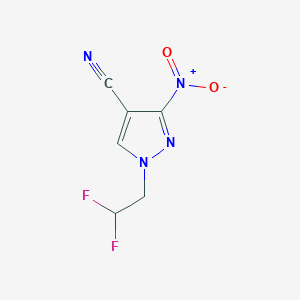

![benzyl N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]carbamate](/img/structure/B11715421.png)
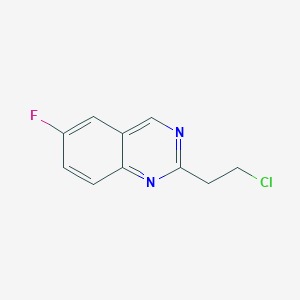
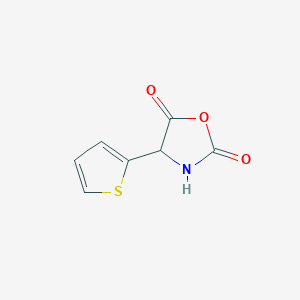
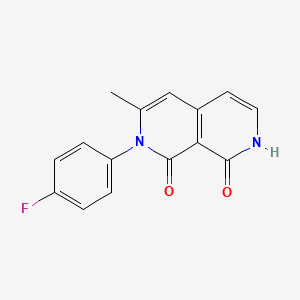
formamide](/img/structure/B11715455.png)
